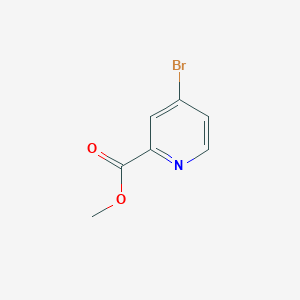
Methyl 4-Bromopicolinate
Cat. No. B144560
Key on ui cas rn:
29681-42-3
M. Wt: 216.03 g/mol
InChI Key: JZFLATQBIPILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273747B2
Procedure details


A solution of 4-bromopyridine hydrochloride (595 mg, 3.06 mmol) in DCM (20 mL) is washed with aqueous NaHCO3 (2×20 mL), dried (MgSO4) and filtered. The filtrate is made up to 45 mL by the addition of more DCM, then water (3 mL) is added, followed by iron(II) sulphate heptahydrate (8.51 g, 30.6 mmol) and conc. H2SO4 (0.95 mL, 9.18 mmol). In a separate flask, methyl pyruvate (4.15 mL, 46 mmol) is treated with hydrogen peroxide (3.5 mL, 30.6 mmol, 30% solution in water) at −10° C., then this solution is added to the DCM/water mixture at −10° C. with vigorous stirring. After 15 minutes, the reaction is diluted with iced water (100 mL) and extracted into DCM (4×20 mL). The combined DCM phases are dried (MgSO4) and removed in vacuo. The title compound is obtained after sequential column chromatography (gradient elution—10-40% EtOAc in heptane with 0.5% triethylamine, then repeating with 0-20% EtOAc in heptane with 0.5% triethylamine).







Name
iron(II) sulphate heptahydrate
Quantity
8.51 g
Type
catalyst
Reaction Step Five

Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.OS(O)(=O)=O.[C:14]([O:19][CH3:20])(=[O:18])C(C)=O.OO>C(Cl)Cl.C([O-])(O)=O.[Na+].O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].C(Cl)Cl.O>[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:14]([O:19][CH3:20])=[O:18])[CH:4]=1 |f:0.1,6.7,9.10.11.12.13.14.15.16.17,18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
595 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
4.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
iron(II) sulphate heptahydrate
|
|
Quantity
|
8.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Step Six
|
Name
|
DCM water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is made up to 45 mL by the addition of more DCM
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (3 mL) is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into DCM (4×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined DCM phases are dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
